molecular formula C17H25N3O2S2 B2640279 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide CAS No. 1260633-47-3

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide

Cat. No. B2640279
M. Wt: 367.53
InChI Key: ZBZWFOAQRCYFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide is a useful research compound. Its molecular formula is C17H25N3O2S2 and its molecular weight is 367.53. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research has shown that thieno[3,2-d]pyrimidine derivatives, which are structurally related to the compound , exhibit significant antitumor activities. For instance, novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives have been synthesized and demonstrated potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).

Dual Inhibitory Activity

Another study highlighted the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. These compounds have shown to be potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and cell replication, indicating their potential as antitumor agents (Gangjee et al., 2008).

Structural Studies

Crystal structure analyses of compounds similar to the one of interest reveal insights into their molecular conformation and potential interactions. Such studies provide foundational knowledge for understanding how these compounds might interact with biological targets (Subasri et al., 2016).

properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S2/c1-4-5-9-20-16(22)15-13(7-10-23-15)19-17(20)24-11-14(21)18-8-6-12(2)3/h7,10,12H,4-6,8-9,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZWFOAQRCYFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide

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